molecular formula C17H20ClN3O3S B2368520 4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine CAS No. 2034400-23-0

4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine

Cat. No.: B2368520
CAS No.: 2034400-23-0
M. Wt: 381.88
InChI Key: MYQUTIULLXMVHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or from simpler starting materials. The synthesis process can vary widely depending on the specific compound .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This could include its reactivity, what products it forms, the conditions needed for the reactions, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial Potential

A study conducted by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds related to the chemical structure of interest. These compounds showed moderate inhibitory activity against various bacterial strains, with compound 8g being the most active growth inhibitor of Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. This indicates the potential of these compounds in antibacterial applications (Iqbal et al., 2017).

Crystal Structure Analysis

Balasubramani et al. (2007) explored the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. The study provided insights into the R22(8) motifs in aminopyrimidine sulfonate/carboxylate interactions, which are crucial for understanding the molecular structure and potential applications of related compounds (Balasubramani et al., 2007).

Antimicrobial Activity

Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activity against pathogens of Lycopersicon esculentum (tomato plants). The study highlighted the significance of substitutions on the benzhydryl and sulfonamide rings in influencing antibacterial activity. This research contributes to understanding the antimicrobial properties of similar structures (Vinaya et al., 2009).

Alzheimer’s Disease Treatment

Rehman et al. (2018) synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. The study focused on enzyme inhibition activity against acetylcholinesterase (AChE), a target in Alzheimer's therapy. This indicates the potential of similar compounds in treating neurodegenerative diseases (Rehman et al., 2018).

Antioxidant and Anticholinesterase Activity

Karaman et al. (2016) demonstrated the synthesis of sulfonyl hydrazone compounds with piperidine derivatives, evaluated for antioxidant capacity and anticholinesterase activity. This study is relevant for understanding the potential therapeutic applications of similar compounds in oxidative stress-related disorders and cholinesterase inhibition (Karaman et al., 2016).

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it .

Future Directions

This would involve speculating on potential future applications of the compound based on its properties and behavior. This could include potential uses in medicine, industry, or research .

Properties

IUPAC Name

4-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]oxy-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-12-10-17(20-13(2)19-12)24-15-4-3-9-21(11-15)25(22,23)16-7-5-14(18)6-8-16/h5-8,10,15H,3-4,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQUTIULLXMVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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